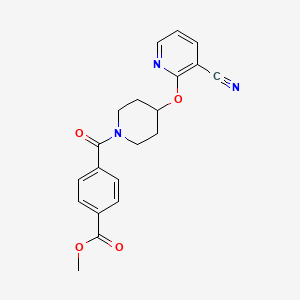
Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . There are many protocols available on the functionalizing deboronation of alkyl boronic esters . A radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a piperidine ring substituted with various functional groups . The piperidine ring is a common structure in heterocyclic compounds, which play a significant part in the pharmaceutical industry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation is one such reaction utilized in the synthesis of these compounds .科学的研究の応用
Electrochemical Behavior and Molecular Structures
Electrochemical Behavior in Aprotic Media
The study by Trazza, Andruzzi, and Carelli (1982) explored the electrochemical behavior of compounds related to Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate, focusing on dihydropyridines and bipyridines derived from NAD+ model compounds. They reported oxidation and reduction processes involving these compounds, providing insights into their electrochemical characteristics Electrochimica Acta, 1982.
Molecular and Crystal Structures
Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of related hydroxypiperidine compounds through X-ray diffraction analysis. Their work discusses the influence of hydrogen bonds on the conformation and packing of molecules in crystals, highlighting the compounds' conformational flexibility and potential for forming extended networks of hydrogen bonds Crystallography Reports, 2000.
Synthesis and Reactivity
Efficient Route to Piperidines
Furman and Dziedzic (2003) developed a novel approach to synthesizing substituted benzylpiperidines, a category to which Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate belongs. Their method involves cyclization and palladium-catalyzed cross-coupling reactions, demonstrating an efficient pathway to these compounds Tetrahedron Letters, 2003.
Preparation and Reactivity of Piperidinedione Derivatives
Ibenmoussa et al. (1998) reported on the preparation and reactivity of piperidinedione derivatives, focusing on their potential as intermediates in synthesizing pharmacologically interesting compounds. This study provides insights into synthetic strategies and the chemical reactivity of compounds structurally related to Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate Heterocyclic Communications, 1998.
Antimicrobial Evaluation
- Antimicrobial Evaluation of Pyridyl Benzoate Derivatives: Eldeab (2019) synthesized and evaluated the antimicrobial activity of substituted pyridyl benzoates, demonstrating their efficacy against gram-negative and gram-positive bacteria. This research indicates the potential biomedical applications of compounds within the same chemical family as Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate Russian Journal of Organic Chemistry, 2019.
将来の方向性
Piperidine derivatives continue to be an active area of research, with recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
methyl 4-[4-(3-cyanopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-20(25)15-6-4-14(5-7-15)19(24)23-11-8-17(9-12-23)27-18-16(13-21)3-2-10-22-18/h2-7,10,17H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTDLODQXKQKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

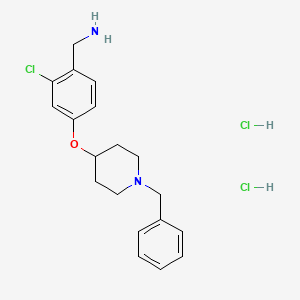
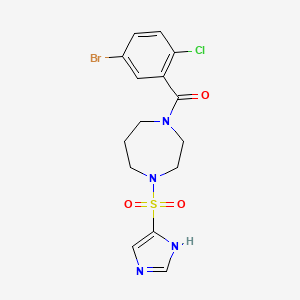
![3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2874063.png)
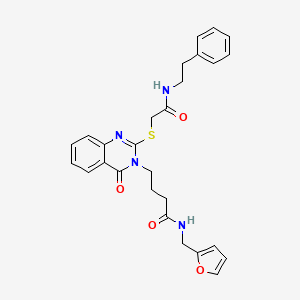
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2874068.png)
![Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2874069.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2874071.png)
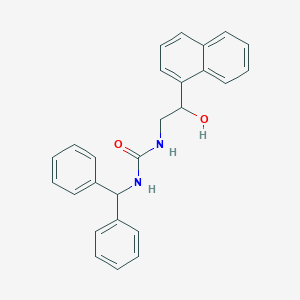
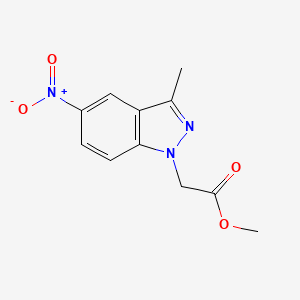
![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)
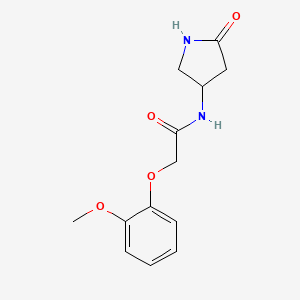
![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)